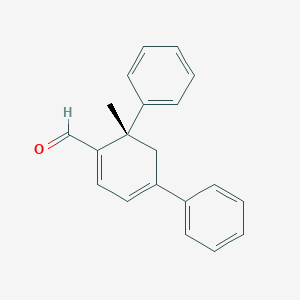
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt is a chemical compound that combines the properties of an amide and a trifluoroacetic acid salt. This compound is of interest due to its unique chemical structure, which includes an aminomethyl group attached to a benzamide backbone, further modified with trifluoroacetic acid. The trifluoroacetic acid salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt typically involves the following steps:
Formation of Benzamide Derivative: The initial step involves the reaction of benzoyl chloride with dimethylamine to form n,n-dimethylbenzamide.
Introduction of Aminomethyl Group: The n,n-dimethylbenzamide is then reacted with formaldehyde and ammonium chloride in a Mannich reaction to introduce the aminomethyl group.
Formation of Trifluoroacetic Acid Salt: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Reactions: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the trifluoroacetic acid salt enhances solubility and stability, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide Derivatives: Compounds like n,n-dimethylbenzamide and n,n-diethylbenzamide share structural similarities but lack the trifluoroacetic acid salt component.
Trifluoroacetic Acid Salts: Other trifluoroacetic acid salts, such as trifluoroacetic acid methyl ester, have similar solubility properties but different functional groups.
Uniqueness
2-(Aminomethyl)-n,n-dimethylbenzamide trifluoroacetic acid salt is unique due to the combination of an aminomethyl group and a trifluoroacetic acid salt, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where both solubility and reactivity are crucial.
Propiedades
Número CAS |
918812-28-9 |
|---|---|
Fórmula molecular |
C12H15F3N2O3 |
Peso molecular |
292.25 g/mol |
Nombre IUPAC |
2-(aminomethyl)-N,N-dimethylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H14N2O.C2HF3O2/c1-12(2)10(13)9-6-4-3-5-8(9)7-11;3-2(4,5)1(6)7/h3-6H,7,11H2,1-2H3;(H,6,7) |
Clave InChI |
AFJLXSMWAQTKRZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=CC=C1CN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)

![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)
![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)
![7,12-Dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14190544.png)






![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)
